2-Phenylethanesulfonamide

Catalog No.
S664317
CAS No.
16993-47-8
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethanesulfonamide

CAS Number

16993-47-8

Product Name

2-Phenylethanesulfonamide

IUPAC Name

2-phenylethanesulfonamide

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)

InChI Key

ROZCUVMFXOURIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N

Antiviral Properties

A study published in the Ad-Dawaa Journal of Pharmaceutical Sciences investigated 2-PESA derivatives as potential inhibitors for the main protease enzyme (Mpro) of SARS-CoV-2, the virus that causes COVID-19. The researchers used computational methods (molecular docking) to analyze how well these derivatives might bind to the Mpro enzyme. Their findings showed that some 2-PESA derivatives exhibited promising binding affinity, suggesting they could be candidates for further development as antiviral drugs [1].

Source

[1] Molecular Docking Study on COVID-19 Drug Activity of N-(2-phenylethyl)methanesulfonamide Derivatives as Main Protease Inhibitor | Ad-Dawaa Journal of Pharmaceutical Sciences ()

Important to Note

This is an initial study based on computational modeling. Further research is needed to determine if 2-PESA derivatives have actual antiviral effects and are safe for use in humans.

Organic Synthesis

Organic chemists are interested in developing efficient methods for synthesizing new molecules. A study published in ChemInform explored a new synthetic approach for creating various sulfonamide derivatives, including 2-PESA. The researchers identified a reaction scheme that could be useful for the large-scale production of these molecules [2].

Source

[2] ChemInform Abstract: New Synthetic Approach to Phenylmethanesulfonamide Derivatives on the Basis of Phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide. | Request PDF ResearchGate:

2-Phenylethanesulfonamide is an organic compound characterized by the chemical formula C8H11NO2SC_8H_{11}NO_2S. It consists of a phenyl group attached to an ethanesulfonamide moiety, making it a sulfonamide derivative. This compound is noted for its potential biological activities and applications in medicinal chemistry. It appears as a white to off-white solid and is soluble in organic solvents.

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Acid-Base Reactions: As a sulfonamide, it can act as a weak acid due to the presence of the sulfonic acid group, allowing it to interact with bases.
  • Formation of Sulfonylureas: 2-Phenylethanesulfonamide can react with isocyanates to form sulfonylureas, which are often explored for their pharmacological properties.

The biological activity of 2-Phenylethanesulfonamide has been investigated in various studies. It has been shown to exhibit:

  • Antimicrobial Properties: Like many sulfonamides, it may possess antibacterial activity against certain pathogens.
  • Anti-inflammatory Effects: Some research suggests that compounds in the sulfonamide class can exhibit anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.
  • Potential Antitumor Activity: Preliminary studies indicate that 2-Phenylethanesulfonamide may have cytotoxic effects on specific cancer cell lines.

Several synthesis methods for 2-Phenylethanesulfonamide have been reported:

  • Direct Sulfonation: Phenethylamine can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
  • Reaction with Sulfonyl Chlorides: Phenethylamine can react with a suitable sulfonyl chloride under basic conditions to yield the desired sulfonamide.
  • Patented Methods: Various patents describe methods for synthesizing 2-Phenylethanesulfonamide, emphasizing different reaction conditions and reagents used in the process .

2-Phenylethanesulfonamide finds applications in several fields:

  • Pharmaceuticals: It is explored for its potential use as an antimicrobial or anti-inflammatory agent.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Agriculture: Investigated for its potential application as a pesticide or herbicide due to its biological activity.

Interaction studies involving 2-Phenylethanesulfonamide focus on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Studies assess how this compound interacts with other drugs, particularly those metabolized by cytochrome P450 enzymes.
  • Protein Binding Studies: Investigations into how well the compound binds to plasma proteins, which affects its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 2-Phenylethanesulfonamide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-AminobenzenesulfonamideC6H8N2O2SC_6H_{8}N_{2}O_2SContains an amino group instead of a phenyl group.
SulfanilamideC6H8N2O2SC_6H_{8}N_{2}O_2SA classic sulfa drug used primarily as an antibiotic.
BenzeneethanesulfonamideC8H11NO3SC_8H_{11}NO_3SContains an additional hydroxyl group, altering solubility.
N-(4-Methylphenyl)ethanesulfonamideC9H13NO2SC_9H_{13}NO_2SMethyl substitution on the phenyl ring enhances lipophilicity.

Each of these compounds exhibits unique biological activities and properties that differentiate them from 2-Phenylethanesulfonamide while sharing the common sulfonamide functional group.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

16993-47-8

Wikipedia

Benzeneethanesulfonamide (9CI)

Dates

Last modified: 08-15-2023

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